molecular formula C2H2F3NS B1308677 2,2,2-Trifluoroethanethioamide CAS No. 421-52-3

2,2,2-Trifluoroethanethioamide

Cat. No.: B1308677
CAS No.: 421-52-3
M. Wt: 129.11 g/mol
InChI Key: VZBAIMIVLDKBTE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethanethioamide is a chemical compound with the molecular formula C₂H₂F₃NS. It is known for its unique properties due to the presence of trifluoromethyl and thioamide groups. This compound is used in various scientific research applications and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trifluoroethanethioamide can be synthesized through several methods. One common method involves the reaction of trifluoroacetic acid with thioamide under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

2,2,2-Trifluoroethanethioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethanethioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its reactivity, allowing it to participate in various chemical reactions. The thioamide group can interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: Similar in structure but contains a hydroxyl group instead of a thioamide group.

    2,2,2-Trifluoroacetamide: Contains an amide group instead of a thioamide group.

    2,2,2-Trifluoroethylamine: Contains an amine group instead of a thioamide group.

Uniqueness

2,2,2-Trifluoroethanethioamide is unique due to the presence of both trifluoromethyl and thioamide groups, which confer distinct chemical and physical properties. These properties make it valuable in various research and industrial applications .

Properties

IUPAC Name

2,2,2-trifluoroethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F3NS/c3-2(4,5)1(6)7/h(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBAIMIVLDKBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403159
Record name 2,2,2-trifluoroethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421-52-3
Record name 421-52-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381430
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-trifluoroethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluorothioacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the introduction of a trifluoromethyl group a point of interest in the synthesis of tellurium-containing compounds?

A1: Telluroganic compounds exhibit various biological activities, including antitumor, antioxidant, and antiparasitic properties [, ]. The research suggests that introducing a trifluoromethyl group to these compounds can significantly enhance their biological activity [, ]. This enhancement likely stems from the unique properties of the trifluoromethyl group, such as its electron-withdrawing nature and metabolic stability.

Q2: What was the main finding of the research regarding the reaction of N-allyltrifluorothioacetamide with aryltellurium trichloride?

A2: The research demonstrated that reacting N-allyltrifluorothioacetamide with p-methoxyphenyltellurium trichloride in chloroform or tetrahydrofuran at room temperature leads to the formation of an addition product [, ]. This product, N-(2-chloro-3-(dichloro(4-methoxyphenyl)-)-l4-4-tellanyl)propyl]-2,2,2-trifluoroethanethioamide, arises from the electrophilic attack of the aryltellurium trichloride on the double bond of the N-allyl group [, ]. This finding provides valuable insights into the reactivity of N-allyltrifluorothioacetamide and its potential in synthesizing more complex tellurium-containing molecules.

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